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Compound of Interest

Compound Name: 3,5-Diphenyl-1,2,4-oxadiazole

Cat. No.: B189376

An In-depth Technical Guide to 3,5-Diphenyl-
1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diphenyl-1,2,4-oxadiazole is a heterocyclic aromatic organic compound that belongs to
the 1,2,4-oxadiazole class. This scaffold is of significant interest in medicinal chemistry and
drug development due to its bioisosteric relationship with amides and esters, offering improved
metabolic stability and pharmacokinetic properties. The 1,2,4-oxadiazole ring is a versatile
platform for developing therapeutic agents targeting a range of biological pathways. This guide
provides a comprehensive overview of the chemical structure, properties, synthesis, and
potential applications of 3,5-Diphenyl-1,2,4-oxadiazole.

Chemical Structure and Properties

The chemical identity and physicochemical properties of 3,5-Diphenyl-1,2,4-oxadiazole are
summarized below.

Chemical Identifiers
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Property Value

IUPAC Name 3,5-diphenyl-1,2,4-oxadiazole
CAS Number 888-71-1

Molecular Formula C14H10N20

SMILES

clcce(ccl)ec2nc(oc2n)c3ccecc3

InChl

INChl=1S/C14H10N20/c1-3-7-11(8-4-1)13-15-
14(17-16-13)12-9-5-2-6-10-12/h1-10H

Physicochemical Properties

Property Value Source
Molecular Weight 222.24 g/mol --INVALID-LINK--
Melting Point 108-110 °C --INVALID-LINK--
- ) Not available at standard
Boiling Point
pressure.
Generally soluble in
chlorinated solvents like
N chloroform and Inferred from synthetic
Solubility )
dichloromethane, and procedures.
moderately soluble in alcohols
like ethanol. Insoluble in water.
LogP 3.73 --INVALID-LINK--

Spectral Data

'H NMR Spectroscopy
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz

8.80 d 7.8 2H Aromatic

8.76 d 6.0 2H Aromatic
8.18 t 7.8 1H Aromatic

8.13 t 7.8 2H Aromatic

8.10 d 6.0 3H Aromatic

Solvent: CDClIs,
Frequency:
600.00 MHZz[1]

13C NMR Spectroscopy

Chemical Shift (8) ppm

Assignment

175.7 C5 of oxadiazole
168.9 C3 of oxadiazole
132.7 Aromatic C
131.2 Aromatic C
129.1 Aromatic C
128.8 Aromatic C
128.1 Aromatic C
127.5 Aromatic C
126.9 Aromatic C
124.3 Aromatic C
Solvent: CDCIs, Frequency: 150.0 MHz[1]
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Infrared (IR) Spectroscopy

Wavenumber (cm~2) Assignment

1612 C=N stretching
1600-1390 Aromatic C=C stretching
735 C-H out-of-plane bending
695 C-H out-of-plane bending

Technique: KBr pellet[1]

Synthesis and Reactions
Synthetic Pathway

The most common and efficient method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles
is the "amidoxime route". This involves the acylation of a benzamidoxime with benzoyl chloride,
followed by a cyclodehydration reaction.

1. Nucleophilic Addition
;I Benzamidoxime | 2. Acylation
Hydroxylamine 0O-Acylbenzamidoxime | 3. Cyclodehydration S ! . .
(Intermediate) 3,5-Diphenyl-1,2,4-oxadiazole

Benzoyl Chloride

\

W

Click to download full resolution via product page

Synthesis of 3,5-Diphenyl-1,2,4-oxadiazole via the amidoxime route.

Detailed Experimental Protocol: Synthesis of 3,5-
Diphenyl-1,2,4-oxadiazole

This protocol is based on the general method for the synthesis of 3,5-diaryl-1,2,4-oxadiazoles.

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.scielo.br/j/jbchs/a/DkLb3QRrHFnDD87vxsddwKx/?lang=en
https://www.benchchem.com/product/b189376?utm_src=pdf-body-img
https://www.benchchem.com/product/b189376?utm_src=pdf-body
https://www.benchchem.com/product/b189376?utm_src=pdf-body
https://www.benchchem.com/product/b189376?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Step 1: Synthesis of Benzamidoxime from Benzonitrile

e To a solution of hydroxylamine hydrochloride (1.1 eq) in ethanol, add sodium carbonate (0.6
eq).

o Stir the mixture at room temperature for 30 minutes.
e Add benzonitrile (1.0 eq) to the reaction mixture.

o Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer
Chromatography (TLC).

» After completion, cool the reaction mixture and filter to remove inorganic salts.

» Evaporate the solvent under reduced pressure to obtain crude benzamidoxime, which can
be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 3,5-Diphenyl-1,2,4-oxadiazole

e Dissolve benzamidoxime (1.0 eq) in a suitable solvent such as pyridine or dichloromethane.
» Cool the solution to 0 °C in an ice bath.

e Slowly add benzoyl chloride (1.05 eq) dropwise to the stirred solution.

» Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The
reaction progress should be monitored by TLC.

e Upon completion, quench the reaction by adding water.

« If using dichloromethane, separate the organic layer, wash with brine, dry over anhydrous
sodium sulfate, and concentrate under reduced pressure. If using pyridine, neutralize with
dilute HCI and extract the product with an organic solvent (e.g., ethyl acetate).

e The crude product is then purified by column chromatography on silica gel (eluent:
hexane/ethyl acetate gradient) to yield 3,5-Diphenyl-1,2,4-oxadiazole as a solid.[1]

Chemical Reactivity
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The 1,2,4-oxadiazole ring exhibits a unique reactivity profile:

Stability: The ring is generally stable to many reagents but can be cleaved under certain
reductive or strong acidic/basic conditions.

» Electrophilic Substitution: The ring is highly resistant to electrophilic aromatic substitution due
to the electron-withdrawing nature of the nitrogen atoms.[2]

» Nucleophilic Attack: The C3 and C5 positions are susceptible to nucleophilic attack, which
can lead to ring-opening.[2]

o Reduction: The weak O-N bond is susceptible to cleavage by catalytic hydrogenation (e.g.,
using Pd/C), which typically yields amidines.

o Rearrangements: Under thermal or photochemical conditions, the 1,2,4-oxadiazole ring can
undergo rearrangements, such as the Boulton-Katritzky rearrangement, to form other
heterocyclic systems.[3][4]

Applications in Drug Development

While 3,5-Diphenyl-1,2,4-oxadiazole itself is primarily a research chemical, its derivatives
have shown significant promise in drug discovery.

Sphingosine-1-Phosphate 1 (S1P1) Receptor Agonism

A notable application of the 3,5-diphenyl-1,2,4-oxadiazole scaffold is in the development of
potent and selective agonists for the Sphingosine-1-Phosphate 1 (S1P1) receptor. S1IP1isa G
protein-coupled receptor (GPCR) that plays a crucial role in the trafficking of lymphocytes from
lymphoid organs. Agonism of S1P1 leads to the internalization of the receptor, preventing
lymphocytes from exiting the lymph nodes, thereby producing a peripheral lymphopenia and
conferring an immunosuppressive effect.

Derivatives of 3,5-diphenyl-1,2,4-oxadiazole have been identified as highly potent S1P1
agonists with excellent selectivity over other S1P receptor subtypes (S1P2 and S1Ps). This
selectivity is critical, as agonism at other S1P receptors is associated with undesirable side
effects. The efficacy of these compounds in preclinical models, such as rat skin transplant
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models, highlights their potential for the treatment of autoimmune diseases and in preventing

organ transplant rejection.

S1P: Signaling Pathway

The activation of the S1P1 receptor by an agonist initiates a downstream signaling cascade.
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Simplified S1P1 receptor signaling pathway initiated by an agonist.
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Upon agonist binding, the S1P1 receptor couples primarily to the Gi/o family of G proteins.[5]
This activation leads to the stimulation of several downstream pathways, including the
Phosphoinositide 3-kinase (P13K)/Akt pathway and the Ras/ERK pathway, which are involved
in cell survival and proliferation.[6] Crucially for its immunological role, S1P1 activation also
stimulates Racl, a small GTPase that is essential for regulating cell migration and cytoskeletal
dynamics, thereby controlling lymphocyte egress from lymphoid tissues.[6][7]

Conclusion

3,5-Diphenyl-1,2,4-oxadiazole is a valuable scaffold in chemical and pharmaceutical

research. Its well-defined chemical properties, accessible synthesis, and the proven therapeutic
potential of its derivatives, particularly as S1P1 receptor agonists, make it a compound of high
interest. This guide provides the foundational technical information required for researchers to
explore and leverage the properties of this versatile heterocyclic system in the pursuit of novel
therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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